2-Methyl-2-(4-methylphenoxy)propanoyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(4-methylphenoxy)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
2-Methyl-2-(4-methylphenoxy)propanoic acid+Thionyl chloride→2-Methyl-2-(4-methylphenoxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Methyl-2-(4-methylphenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-2-(4-methylphenoxy)propanoic acid and hydrogen chloride.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
2-Methyl-2-(4-methylphenoxy)propanoyl chloride is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, enabling the study of protein structure and function. Additionally, it is employed in the synthesis of various organic compounds, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and peptides, where it forms stable amide bonds with amino groups, thereby altering the structure and function of the target proteins .
Comparison with Similar Compounds
2-Methyl-2-(4-methylphenoxy)propanoyl chloride can be compared with other acyl chlorides such as acetyl chloride, benzoyl chloride, and pivaloyl chloride. While all these compounds share similar reactivity due to the presence of the acyl chloride functional group, this compound is unique due to the presence of the 4-methylphenoxy group, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where other acyl chlorides may not be as effective .
Similar Compounds
- Acetyl chloride
- Benzoyl chloride
- Pivaloyl chloride
Properties
IUPAC Name |
2-methyl-2-(4-methylphenoxy)propanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHUHOBNVSNTGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553656 |
Source
|
Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116762-24-4 |
Source
|
Record name | 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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